Temporin C

説明

特性

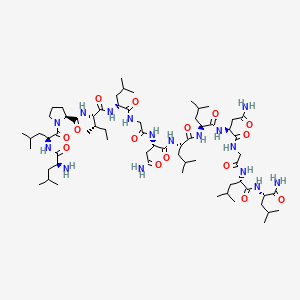

分子式 |

C65H116N16O15 |

|---|---|

分子量 |

1361.7 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |

InChI |

InChI=1S/C65H116N16O15/c1-17-39(16)54(80-63(94)49-19-18-20-81(49)65(96)48(27-38(14)15)79-56(87)40(66)21-32(2)3)64(95)78-42(23-34(6)7)57(88)70-31-53(85)73-47(29-51(68)83)62(93)76-44(25-36(10)11)60(91)75-45(26-37(12)13)61(92)77-46(28-50(67)82)58(89)71-30-52(84)72-43(24-35(8)9)59(90)74-41(55(69)86)22-33(4)5/h32-49,54H,17-31,66H2,1-16H3,(H2,67,82)(H2,68,83)(H2,69,86)(H,70,88)(H,71,89)(H,72,84)(H,73,85)(H,74,90)(H,75,91)(H,76,93)(H,77,92)(H,78,95)(H,79,87)(H,80,94)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1 |

InChIキー |

SGDNFGVOWDPHIK-NVLKNSNSSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Temporin C from Rana temporaria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Temporin C, an antimicrobial peptide identified from the skin secretions of the European common frog, Rana temporaria. The content herein is structured to serve as a practical resource, offering detailed experimental protocols and quantitative data to support further research and development in the field of novel antimicrobial agents.

Introduction to Temporins and Temporin C

Temporins are a family of small, cationic, and hydrophobic antimicrobial peptides (AMPs), first discovered in the skin of the European red frog, Rana temporaria.[1] These peptides are notable for their relatively short length, typically 10-13 amino acid residues, and their primary efficacy against Gram-positive bacteria.[1] The temporin family is diverse, with several members, including Temporins A, B, C, D, E, F, G, H, K, and L, having been isolated from Rana temporaria.[2]

Temporin C, also cataloged as Temporin-1Tc in the UniProt database, is a 13-amino-acid peptide. Like other temporins, it is C-terminally amidated, a common feature in amphibian AMPs that enhances their stability and activity.[2] The primary mode of action for temporins is the disruption of the bacterial cell membrane, a mechanism that is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways.[3]

Data Presentation: Physicochemical and Antimicrobial Properties of Temporin C

Quantitative data pertaining to the physicochemical properties and antimicrobial activity of Temporin C are summarized below. This information is critical for comparative analysis and for designing future experiments.

Table 1: Physicochemical Properties of Temporin C from Rana temporaria

| Property | Value | Reference |

| Amino Acid Sequence | LLPILGNLLNGLL-NH₂ | UniProt |

| Molecular Weight | 1361.8 Da | UniProt |

| Net Charge (at pH 7) | +1 | Calculated |

| Hydrophobicity (GRAVY) | 1.838 | Calculated |

| Isoelectric Point (pI) | 8.48 | Calculated |

GRAVY (Grand Average of Hydropathicity) score calculated using the Kyte and Doolittle scale. A more positive value indicates greater hydrophobicity.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Temporins from Rana temporaria

| Peptide | Target Microorganism | MIC (µM) | Reference |

| Temporin A | Staphylococcus aureus | 3 | [4] |

| Bacillus megaterium | 2.5 - 20 | [3] | |

| Enterococcus faecium (vancomycin-resistant) | 2.5 - 20 | [5] | |

| Enterococcus faecalis (vancomycin-resistant) | 2.5 - 20 | [3] | |

| Temporin B | Staphylococcus aureus | 2.5 - 20 | [6] |

| Streptococcus pyogenes | 2.5 - 20 | [6] | |

| Candida albicans | >20 | [6] | |

| Temporin G | Staphylococcus aureus | 24 (Bactericidal Conc.) | [3] |

| Enterococcus faecium | Low Concentrations | [3] | |

| Stenotrophomonas maltophilia | Low Concentrations | [3] | |

| Acinetobacter baumannii | Low Concentrations | [3] | |

| Candida albicans | 16 | [3] | |

| Temporin L | Escherichia coli | 12 | [4] |

| Staphylococcus aureus | 3 | [4] | |

| Candida albicans | 12 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of Temporin C. These protocols are based on established methods for the study of antimicrobial peptides from amphibian skin secretions.

Induction and Collection of Skin Secretions

The release of antimicrobial peptides from the granular glands in the skin of Rana temporaria can be induced through mild, non-lethal methods.

Method 1: Norepinephrine Stimulation

Norepinephrine is a potent secretagogue that induces the release of granular gland contents.

-

Animal Handling: Frogs should be handled by personnel experienced in amphibian care and in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Dosage: A dosage of 80 nmol of norepinephrine per gram of body weight has been shown to be effective in depleting AMP stores in Xenopus laevis and can be used as a starting point for Rana temporaria, with optimization as needed.[7]

-

Administration: The norepinephrine solution is administered via subcutaneous injection into the dorsal lymph sac.

-

Collection: Following injection, the frog is placed in a clean container with a small amount of deionized water. The secreted peptides will dissolve in the water. The solution is collected after approximately 15-30 minutes.

-

Processing: The collected secretion is immediately acidified with a small volume of trifluoroacetic acid (TFA) to a final concentration of 0.1% to inhibit protease activity. The sample is then centrifuged to remove any particulate matter and the supernatant is collected for purification.

Method 2: Mild Electrical Stimulation

This method uses a mild electrical current to stimulate the adrenergic myocytes, leading to the release of granular gland contents.[2]

-

Apparatus: A bipolar electrode connected to a suitable power source that can deliver controlled pulses.

-

Procedure: The electrodes are gently applied to the dorsal skin of the frog. A series of short, low-voltage pulses (e.g., 5-10 V, 5 ms duration, 50 Hz) are applied for a few seconds.

-

Collection: The secreted peptides are washed from the skin with a small volume of deionized water containing 0.1% TFA.

-

Processing: The collected solution is processed as described for norepinephrine stimulation.

Purification of Temporin C by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying peptides from complex biological mixtures based on their hydrophobicity.

-

Sample Preparation: The acidified and clarified skin secretion is first partially purified and concentrated using a C18 Sep-Pak cartridge. The cartridge is washed with 0.1% TFA in water, and the peptides are eluted with a solution of 70% acetonitrile in 0.1% TFA. The eluate is then lyophilized.

-

HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., Vydac C18, 10 mm x 250 mm, 5 µm particle size) is suitable for the initial fractionation. For final purification, a C4 or diphenylmethylsilyl-silica column can be used.

-

Mobile Phases:

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

-

Gradient Elution: The lyophilized sample is redissolved in a minimal volume of Solvent A and injected onto the column. The peptides are eluted with a linear gradient of Solvent B. A typical gradient for the initial fractionation is 5-75% Solvent B over 60 minutes at a flow rate of 2 ml/min.

-

Fraction Collection and Analysis: Fractions are collected at regular intervals (e.g., every minute). The absorbance is monitored at 214 nm and 280 nm. Each fraction is then screened for antimicrobial activity using a microdilution assay against a test organism such as Staphylococcus aureus. Fractions exhibiting activity are pooled for further purification using a shallower gradient.

Characterization of Temporin C

3.3.1. Peptide Sequencing by Edman Degradation

Edman degradation is a chemical method for the sequential removal and identification of amino acids from the N-terminus of a peptide.[8][9][10]

-

Sample Preparation: The purified peptide fraction is lyophilized to remove all solvents. The sample (typically 10-100 picomoles) is then ready for analysis.[8]

-

Instrumentation: An automated protein sequencer is used for this process.

-

Reaction Steps:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[9]

-

Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.[9]

-

Conversion: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative with aqueous acid.

-

-

Identification: The PTH-amino acid is identified by comparing its retention time on an HPLC system with that of known PTH-amino acid standards.

-

Cycling: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.

3.3.2. Mass Spectrometry

Mass spectrometry is used to determine the precise molecular weight of the peptide and to confirm the amino acid sequence obtained from Edman degradation.

-

Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometers are commonly used.

-

Sample Preparation for MALDI-TOF: A small amount of the purified peptide solution is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). A droplet of this mixture is spotted onto a MALDI target plate and allowed to air dry.

-

Data Acquisition: The sample is irradiated with a laser, causing the peptide to desorb and ionize. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of the molecular weight.

-

Tandem Mass Spectrometry (MS/MS): For sequence confirmation, a specific peptide ion is selected and fragmented. The fragmentation pattern provides information about the amino acid sequence.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of Temporin C.

Mechanism of Action: Membrane Disruption

The antimicrobial activity of temporins is primarily attributed to their ability to disrupt the integrity of bacterial cell membranes. The "carpet-like" model is one of the proposed mechanisms for this action.

Conclusion

Temporin C, a short antimicrobial peptide from Rana temporaria, represents a promising candidate for the development of new anti-infective agents. Its discovery and isolation have been achieved through a series of well-established biochemical techniques. This guide provides the necessary background and detailed protocols to enable researchers to further investigate Temporin C and other related peptides. The provided data tables and workflow diagrams serve as a quick reference for the key characteristics and experimental procedures associated with this fascinating class of natural antibiotics. Further research is warranted to fully elucidate the antimicrobial spectrum and therapeutic potential of synthetic Temporin C.

References

- 1. Structure-function relationships of temporins, small antimicrobial peptides from amphibian skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Temporins, antimicrobial peptides from the European red frog Rana temporaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activities of temporin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Norepinephrine depletion of antimicrobial peptides from the skin glands of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Edman degradation - Wikipedia [en.wikipedia.org]

- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 10. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to Temporin C: Amino Acid Sequence, Primary Structure, and Antimicrobial Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temporin C, also known as Temporin-1Tc, is a short, cationic antimicrobial peptide originally isolated from the skin secretions of the European common frog, Rana temporaria. As a member of the temporin family, it is characterized by its hydrophobic nature and C-terminal amidation. This technical guide provides a comprehensive overview of the primary structure, physicochemical properties, and antimicrobial activity of Temporin C. Detailed experimental protocols for its synthesis and microbiological assessment are also presented, along with a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in the study of antimicrobial peptides and the development of novel anti-infective agents.

Primary Structure and Physicochemical Properties

Temporin C (Temporin-1Tc) is a 13-amino acid peptide with the sequence FLPLIAGLAKSIL . The primary structure is notable for its high content of hydrophobic residues, which is a characteristic feature of the temporin family of peptides. The C-terminus of the peptide is amidated, a common post-translational modification in many antimicrobial peptides that enhances their stability and activity.

The physicochemical properties of Temporin C are summarized in the table below. These parameters are crucial for understanding its biological activity, particularly its interaction with microbial membranes.

| Property | Value | Reference |

| Amino Acid Sequence | FLPLIAGLAKSIL | --INVALID-LINK-- |

| Molecular Weight | 1362.8 g/mol | Calculated |

| Theoretical Isoelectric Point (pI) | 9.73 | Calculated |

| Net Charge at pH 7.4 | +2 | Calculated |

| Hydrophobicity (GRAVY) | 1.508 | Calculated |

| C-terminal Modification | Amidation | [1] |

Antimicrobial Activity

Mechanism of Action

The primary mode of action for temporins, including Temporin C, is the perturbation and disruption of the microbial cell membrane. This process does not involve a specific intracellular signaling pathway but is rather a direct physical interaction with the lipid bilayer. The proposed mechanism can be visualized as a "carpet-like" model:

-

Electrostatic Attraction: The cationic nature of Temporin C facilitates its initial electrostatic attraction to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion: Upon accumulation on the membrane surface, the high hydrophobicity of the peptide drives its insertion into the lipid bilayer.

-

Membrane Disruption: The insertion of multiple peptide molecules disrupts the lipid packing, leading to membrane permeabilization, pore formation, and ultimately, cell lysis. This disruption leads to the leakage of intracellular contents and cell death.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Temporin C can be chemically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This is a standard and widely used technique for producing peptides of this length.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin.

-

Washing: The resin is washed thoroughly with DMF to remove excess reagents.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the Temporin C sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of Temporin C against various microbial strains can be determined using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized and purified Temporin C

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Peptide Preparation: A stock solution of Temporin C is prepared and serially diluted in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial strains are cultured to the logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.

-

Controls: Positive (bacteria with no peptide) and negative (medium only) controls are included on each plate.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion

Temporin C (Temporin-1Tc) is a promising antimicrobial peptide with a well-defined primary structure and physicochemical properties that favor its interaction with and disruption of microbial membranes. Its relatively simple structure makes it amenable to chemical synthesis, allowing for further investigation and potential therapeutic development. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of Temporin C and its analogues. Further research is warranted to fully elucidate its spectrum of activity and potential as a novel anti-infective agent.

References

An In-depth Technical Guide to the Physicochemical Properties of Temporin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Temporin C, a member of the temporin family of antimicrobial peptides (AMPs). Originally isolated from the skin secretions of the European red frog, Rana temporaria, temporins represent a class of short, cationic, and hydrophobic peptides that are key components of the amphibian's innate immune system. This document summarizes the known structural and functional characteristics of Temporin C, details relevant experimental methodologies, and provides visualizations of its proposed mechanism and common evaluation workflows.

Core Physicochemical Properties

Temporin C is a 13-amino-acid peptide characterized by a high proportion of hydrophobic residues, particularly leucine. Like other temporins, it features a C-terminal amidation, a common post-translational modification that enhances peptide stability and activity by neutralizing the negative charge of the C-terminal carboxyl group.[1] The fundamental physicochemical properties of Temporin C are summarized below.

| Property | Value | Data Source / Method |

| Amino Acid Sequence | LLPILGNLLNGLL-NH₂ | Medchemexpress[2], Simmaco M, et al. 1996[3][4] |

| Molecular Formula | C₆₅H₁₁₆N₁₆O₁₅ | Medchemexpress[2] |

| Molecular Weight | 1361.71 g/mol | Medchemexpress[2] |

| Isoelectric Point (pI) | 5.51 | Calculated (Peptide Property Calculator) |

| Net Charge at pH 7.0 | 0 | Calculated (Peptide Property Calculator) |

| Grand Average of Hydropathicity (GRAVY) | 2.162 | Calculated (Peptide Property Calculator) |

| Hydrophobic Moment (µH) | 0.168 | Calculated (HeliQuest, assuming α-helix) |

Biological Activity

The initial study by Simmaco et al. in 1996 reported that natural and synthetic temporins exhibit antibacterial activity, primarily against Gram-positive bacteria. A notable characteristic of the temporin family described in this foundational paper is that they are generally not hemolytic.[3][4]

While this provides a qualitative assessment of Temporin C's function, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) against various microbial strains or 50% hemolytic concentration (HC50) values, are not extensively documented in publicly available literature. Most detailed structure-activity relationship studies have focused on other members of the temporin family, such as Temporin A, B, and L.

Proposed Mechanism of Action

The antimicrobial action of temporins, including Temporin C, is attributed to their direct interaction with and disruption of microbial cell membranes. As cationic and amphipathic molecules, they preferentially interact with the negatively charged components of bacterial membranes (e.g., phosphatidylglycerol) over the zwitterionic phospholipids (e.g., phosphatidylcholine) that dominate mammalian cell membranes.[5]

Upon reaching the membrane surface, the peptides are believed to adopt an amphipathic α-helical conformation.[4] This structure facilitates their insertion into the lipid bilayer. The subsequent disruption can occur via several models, most commonly the "carpet-like" mechanism, where the peptides accumulate on the membrane surface, causing tension and leading to the formation of transient pores or the complete dissolution of the membrane in a detergent-like manner.[4]

Figure 1: Proposed mechanism of action for Temporin C on bacterial membranes.

Experimental Protocols

The following sections detail standardized methodologies for assessing the key biological activities of antimicrobial peptides like Temporin C.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Test peptide (e.g., synthetic Temporin C), lyophilized

-

Target microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well polypropylene microtiter plates

-

Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

-

Bacterial inoculum adjusted to a final concentration of ~5 x 10⁵ CFU/mL

-

Microplate reader (for absorbance measurement at 600 nm)

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in sterile water or a suitable solvent to create a high-concentration stock solution. Perform serial two-fold dilutions in a low-binding medium (e.g., 0.01% acetic acid, 0.2% BSA) to create a range of working concentrations (typically 10x the final desired concentration).[2]

-

Inoculum Preparation: Culture the target microorganism overnight. Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, corresponding to approximately 2–7 x 10⁵ CFU/mL.[2]

-

Assay Plate Setup: Add 50 µL of MHB to each well of a 96-well plate. Add 50 µL of the serially diluted peptide solutions to the wells.

-

Inoculation: Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 150 µL and achieving the final desired peptide concentrations and bacterial density.

-

Controls: Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria or peptide).

-

Incubation: Incubate the plate at 37°C for 18–24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (i.e., no turbidity) is observed, either visually or by measuring absorbance at 600 nm.[6][7]

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells (erythrocytes), which serves as a primary screen for cytotoxicity against mammalian cells.

Materials:

-

Test peptide (e.g., synthetic Temporin C)

-

Freshly collected human or animal red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v solution in PBS) for positive control (100% lysis)

-

Sterile 96-well microtiter plates

-

Centrifuge

-

Spectrophotometer (for measuring absorbance at 405 nm or 540 nm)

Procedure:

-

RBC Preparation: Centrifuge a sample of whole blood to pellet the RBCs. Discard the supernatant and wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

-

Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

-

Assay Setup: Add the RBC suspension to each well containing the diluted peptide.

-

Controls: Prepare a negative control (RBCs in PBS only, 0% lysis) and a positive control (RBCs in 1% Triton X-100, 100% lysis).

-

Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

-

Pelleting: Centrifuge the plate to pellet intact RBCs and cell debris.

-

Measurement: Carefully transfer the supernatant from each well to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 540 nm).

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis, typically determined by plotting percent hemolysis against peptide concentration.[3]

Conclusion

Temporin C is a small, hydrophobic antimicrobial peptide from the skin of Rana temporaria. Its primary sequence and basic physicochemical properties have been established. Like other temporins, its mechanism of action is believed to involve the direct disruption of bacterial membranes, a process driven by its amphipathic and cationic nature. While foundational studies indicate activity against Gram-positive bacteria with low hemolytic potential, a lack of extensive, publicly available quantitative data (MIC, HC50) for Temporin C specifically highlights an opportunity for further research. The standardized protocols provided herein offer a framework for such investigations, which would be invaluable for fully characterizing its therapeutic potential and advancing the development of temporin-based antimicrobial agents.

References

- 1. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Property Calculator [novoprolabs.com]

- 3. Peptide Property Calculator [peptide2.com]

- 4. punnettsquare.org [punnettsquare.org]

- 5. researchgate.net [researchgate.net]

- 6. Peptide Analyzing Tool | Thermo Fisher Scientific - US [thermofisher.com]

- 7. youtube.com [youtube.com]

Structural Analysis of Temporin Family Peptides Using Circular Dichroism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Circular Dichroism (CD) spectroscopy for the structural analysis of Temporin C and related peptides. Temporins are a family of short, cationic, and hydrophobic antimicrobial peptides (AMPs) first isolated from the skin of the European red frog, Rana temporaria.[1][2][3][4] Their potent antimicrobial activity, coupled with their simple structure, makes them excellent candidates for the development of new anti-infective drugs.[5][6] Understanding their secondary structure, particularly the transition from a disordered state to an ordered α-helical conformation in membrane-like environments, is crucial for elucidating their mechanism of action and for designing more effective analogues.[3][7][8]

Circular Dichroism is a rapid and powerful spectroscopic technique for evaluating the secondary structure, folding, and binding properties of peptides and proteins.[6][9][10][11][12] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, providing information on the percentages of α-helix, β-sheet, and random coil conformations.[13]

Conformational Plasticity of Temporins

A defining characteristic of temporins is their structural adaptability to different environments. CD spectroscopy has been instrumental in characterizing this plasticity.

-

Aqueous Environments: In aqueous solutions or phosphate buffers, temporins typically exhibit a random coil or disordered conformation.[1][14] This is characterized by a CD spectrum with a single minimum near 200 nm.[1]

-

Membrane-Mimicking Environments: Upon interaction with environments that mimic the hydrophobicity of a cell membrane, temporins undergo a significant conformational change.[5][7] This "disorder-to-helix" transition is observed in the presence of:

-

Organic Solvents: Trifluoroethanol (TFE) is commonly used to induce helical structures. Studies on Temporin L and A showed that TFE promotes a gradual transition from a random coil to an α-helical structure.[14]

-

Micelles: Detergent micelles, such as sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC), simulate the charged and zwitterionic surfaces of bacterial and mammalian membranes, respectively.[1][15] In SDS and DPC micelles, temporins consistently show a higher propensity to form α-helices, indicated by CD spectra with two distinct minima around 208 and 222 nm and a maximum near 190 nm.[1][9]

-

Lipid Vesicles: Interaction with large unilamellar vesicles (LUVs) composed of lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) also induces an α-helical conformation.[8][9]

-

This amphipathic α-helical structure is critical for the biological function of temporins, enabling them to interact with and disrupt microbial cell membranes.[7] While the α-helix is the predominant structure upon membrane interaction, some temporins, like Temporin-Rb, may assume a β-sheet conformation when deposited into oriented stacked lipid bilayers.[5]

Quantitative Structural Analysis

CD spectra can be deconvoluted using various algorithms to estimate the percentage of different secondary structure elements.[11][16] The online server DichroWeb is a common tool for this analysis.[1] The data below for analogues of Temporin L illustrates how the environment quantitatively affects secondary structure.

| Peptide/Analogue | Environment | α-Helix (Regular) % | α-Helix (Distorted) % | β-Strand (Regular) % | β-Strand (Distorted) % | Other % |

| Linear Peptide 9 | Water | 0 | 0 | 33 | 12 | 55 |

| SDS Micelles | 11 | 9 | 24 | 11 | 45 | |

| DPC Micelles | 24 | 10 | 19 | 10 | 37 | |

| Cyclic Analogue 12 | Water | 0 | 4 | 29 | 13 | 54 |

| SDS Micelles | 31 | 11 | 15 | 10 | 33 | |

| DPC Micelles | 46 | 11 | 10 | 8 | 25 | |

| Cyclic Analogue 17 | Water | 0 | 0 | 32 | 13 | 55 |

| SDS Micelles | 28 | 11 | 16 | 10 | 35 | |

| DPC Micelles | 44 | 11 | 11 | 8 | 26 | |

| Cyclic Analogue 25 | Water | 13 | 10 | 23 | 11 | 43 |

| SDS Micelles | 46 | 12 | 10 | 8 | 24 | |

| DPC Micelles | 52 | 12 | 8 | 7 | 21 |

Table adapted from data on Temporin L analogues.[1] "Other" includes turns and unordered structures.

Experimental Protocols for CD Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible CD data for peptides like Temporin C.[17]

Sample and Buffer Preparation

-

Peptide Purity and Concentration: The peptide sample must be of high purity (>95%).[11][18] The concentration should be accurately determined, typically ranging from 0.05 to 0.5 mg/mL.[13]

-

Buffer Selection: The buffer must be transparent in the far-UV region (190-260 nm).[10] Buffers like 10 mM phosphate buffer are commonly used.[10][13] Components with high UV absorbance, such as Tris or high salt concentrations, should be avoided.[10]

-

Membrane Mimetics: For studying conformational changes, prepare stock solutions of TFE, SDS, DPC, or lipid vesicles (LUVs) to be mixed with the peptide solution to the desired final concentration.

Instrument Parameters and Data Acquisition

-

Instrument Setup: Purge the instrument with nitrogen gas for at least 30 minutes before activating the lamp.[13]

-

Cuvette: Use a quartz cuvette with a short path length, typically 0.1 to 1 mm.[10][13]

-

Measurement Parameters:

-

Wavelength Range: 190 nm to 260 nm for secondary structure analysis.[1]

-

Scanning Speed: 50–100 nm/min.[10]

-

Data Pitch/Resolution: 0.1 to 0.5 nm.

-

Bandwidth: 1.0 nm.

-

Accumulations: 3 to 5 scans are averaged to improve the signal-to-noise ratio.[17]

-

Temperature: Maintain a constant temperature, typically 20°C or 25°C.[9][13]

-

Data Processing and Analysis

-

Baseline Correction: A spectrum of the buffer (including any membrane mimetics) without the peptide is recorded under identical conditions and subtracted from the sample spectrum.[17]

-

Conversion to Molar Ellipticity: The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]) in units of deg·cm²·dmol⁻¹ using the following formula: [θ] = (mdeg × MRW) / (10 × c × l) where mdeg is the measured ellipticity, MRW is the mean residue weight (molecular weight / number of amino acids), c is the concentration in mg/mL, and l is the path length in cm.[10]

-

Secondary Structure Estimation: The processed spectrum is analyzed using deconvolution software or web servers like DichroWeb, which fit the experimental data to a reference set of spectra from proteins with known structures.[1]

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate key processes in the structural analysis and mechanism of action of Temporin C.

Caption: Experimental workflow for CD analysis of Temporin C.

Caption: Influence of environment on Temporin C secondary structure.

Caption: Proposed mechanism of action for Temporin peptides.

Mechanism of Action

The structural data obtained from CD spectroscopy directly supports the proposed mechanism of action for temporins. The transition to an amphipathic α-helix upon encountering a microbial membrane is the crucial first step.[7] This structure allows the peptide to insert into the lipid bilayer, disrupting its integrity.[3][7] This disruption leads to membrane permeabilization and depolarization, causing the leakage of essential intracellular contents and ultimately leading to rapid cell death.[7] Some studies also suggest that temporins can trigger downstream events like mitochondrial membrane collapse, further contributing to their cytotoxic effects.[19]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion | MDPI [mdpi.com]

- 3. The Membrane Activity of the Amphibian Temporin B Peptide Analog TB_KKG6K Sheds Light on the Mechanism That Kills Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of the peptides temporin-Ra and temporin-Rb and interactions with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temporins: Multifunctional Peptides from Frog Skin [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. New insight into the mechanism of action of the temporin antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. home.sandiego.edu [home.sandiego.edu]

- 19. Anticancer mechanisms of temporin-1CEa, an amphipathic α-helical antimicrobial peptide, in Bcap-37 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Temporin C Family of Antimicrobial Peptides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant pathogens constitutes a critical threat to global health. Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. Among these, the temporin family, a group of small, cationic, and hydrophobic peptides isolated from amphibian skin, has garnered significant attention. This technical guide provides a comprehensive overview of the Temporin C family, with a particular focus on its core members and their analogues. We delve into their structure-activity relationships, mechanisms of action, and antimicrobial spectrum, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers detailed experimental protocols for the synthesis, characterization, and evaluation of these peptides, alongside visualizations of their mode of action to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to the Temporin Family

Temporins are among the smallest known naturally occurring linear antimicrobial peptides, typically ranging from 10 to 14 amino acid residues in length.[1] First isolated from the skin of the European red frog Rana temporaria, this family of peptides is characterized by a high content of hydrophobic residues and a net positive charge, usually between +2 and +3 at physiological pH.[2] These physicochemical properties are crucial for their antimicrobial activity, which is primarily directed against Gram-positive bacteria.[1] A common feature of temporins is their C-terminal amidation, a post-translational modification that enhances their stability and activity.[1] In hydrophobic environments, such as bacterial membranes, temporins adopt an amphipathic α-helical conformation, which is critical for their mechanism of action.[1]

The Temporin C Subfamily: Structure and Properties

While the broader temporin family is extensive, this guide focuses on the Temporin C lineage, with Temporin-1CEc serving as a key representative member. Temporin-1CEc, isolated from the skin secretions of the Chinese brown frog Rana chensinensis, exhibits low intrinsic antibacterial activity but also displays minimal hemolytic activity, making it an interesting template for the design of analogues with improved therapeutic indices.[3]

Analogues of Temporin-1CEc have been developed by modifying its cationicity and hydrophobicity through amino acid substitutions. These studies have revealed that a delicate balance between these two properties is essential for potent antimicrobial activity while maintaining low cytotoxicity.[3][4]

Table 1: Physicochemical Properties of Temporin-1CEc and Selected Analogues

| Peptide | Sequence | Molecular Weight (Da) | Net Charge | Hydrophobicity (H) |

| Temporin-1CEc | IIPLPIFPLIPL-NH₂ | 1349.8 | +1 | 1.258 |

| 2K | IIPLPIKPLIPL-NH₂ | 1346.8 | +2 | 1.150 |

| 4K | IIPLPIFPLKPL-NH₂ | 1346.8 | +2 | 1.150 |

| 2K2L | IIPLPLKKFLKKL-NH₂ | 1545.0 | +4 | 0.985 |

| 2K4L | IILLLLKKFLKKL-NH₂ | 1545.0 | +4 | 1.217 |

Mechanism of Action

The primary mechanism of action for the Temporin C family, like other temporins, involves the direct disruption of microbial cell membranes.[5] This process is generally understood to occur in a multi-step fashion that does not involve specific intracellular signaling pathways but rather a direct physical interaction with the membrane.

Electrostatic Attraction and Membrane Insertion

The cationic nature of Temporin C peptides facilitates their initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[5] This initial binding concentrates the peptides at the membrane surface. Subsequently, the hydrophobic residues of the peptide drive its insertion into the lipid bilayer.[5]

Membrane Permeabilization and Disruption

Upon insertion, temporins are believed to disrupt the membrane integrity through various proposed models, including the "carpet-like" model, the formation of "toroidal pores," or "barrel-stave" pores.[5] In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane dissolution in a detergent-like manner. The formation of pores, on the other hand, creates channels through the membrane, leading to the leakage of ions and essential cellular components, ultimately resulting in cell death.[5]

References

- 1. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure and Formation Mechanism of Antimicrobial Peptides Temporin B- and L-Induced Tubular Membrane Protrusion - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Temporin C: An In-depth Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial screening of Temporin C, a member of the temporin family of short, cationic antimicrobial peptides (AMPs). This document summarizes its spectrum of activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action and screening workflow. Temporins are known for their broad-spectrum activity against various microorganisms and their potential as novel anti-infective agents.[1][2]

Core Principles of Temporin Action

Temporins, including Temporin C, are relatively short peptides, typically 8-17 amino acids in length.[2] Their primary mode of action involves the disruption of microbial cell membranes.[3] These peptides are amphipathic, adopting an α-helical structure in hydrophobic environments such as cell membranes.[1][3] This structure facilitates their interaction with and insertion into the lipid bilayer, leading to membrane permeabilization and ultimately cell death.[3] The process can involve the formation of pores or a more general destabilization of the membrane, often described by a "carpet-like" mechanism.[3]

Antimicrobial Spectrum of Temporin C and its Analogues

The initial screening of Temporin C and its derivatives has revealed a broad spectrum of activity, particularly against Gram-positive bacteria. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that completely inhibits visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.[1][4] The following table summarizes the reported antimicrobial activities.

| Peptide/Analogue | Microorganism | MIC (μM) | MBC (μM) | Reference |

| Temporin-1CEa | Staphylococcus aureus | - | - | [2] |

| Temporin-1CEa | Escherichia coli | - | - | [2] |

| Temporin G | Enterococcus faecium | Low | - | [2] |

| Temporin G | Staphylococcus aureus | Low | - | [2] |

| Temporin G | Stenotrophomonas maltophilia | Low | - | [2] |

| Temporin G | Acinetobacter baumannii | Low | - | [2] |

| [Nle¹, dLeu⁹, dLys¹⁰]TL | Bacillus megaterium Bm11 | 0.78 | - | [5] |

| [Nle¹, dLeu⁹, dLys¹⁰]TL | Staphylococcus aureus ATCC 25923 | 3.12 | - | [5] |

| [Nle¹, dLeu⁹, dLys¹⁰]TL | Acinetobacter baumannii ATCC 19606 | 3.12 | - | [5] |

| [Nle¹, dLeu⁹, dLys¹⁰]TL | Escherichia coli ATCC 25922 | 6.25 | - | [5] |

| Temporin L | Gram-positive strains | 2.5 - 20 | - | [6] |

| Temporin-1CEh | Gram-positive bacteria | More potent | - | [7] |

| Temporin-1CEh | Gram-negative bacteria | Less potent | - | [7] |

Note: Specific MIC/MBC values for Temporin C were not explicitly available in the provided search results. The table presents data for closely related temporins and their analogues to illustrate the general antimicrobial spectrum.

Experimental Protocols

The determination of the antimicrobial activity of Temporin C is primarily achieved through broth microdilution assays. This method is a standardized, reliable, and widely used technique for quantitative susceptibility testing.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is employed to determine the MIC of the peptides.[10]

Materials:

-

Temporin C peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 10% EtOH/H₂O).[10]

-

96-well U-shaped-bottom polystyrene plates.[10]

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth (MHB), Tryptic Soy Broth (TSB)).[4][5]

-

Bacterial strains for testing (e.g., S. aureus, E. coli).[4]

-

Spectrophotometer (for measuring optical density at 600 nm).[4]

-

Sterile pipette tips and multichannel pipettes.

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test microorganism into the appropriate broth and incubate at 37°C until it reaches the logarithmic growth phase.[4]

-

Inoculum Standardization: Adjust the bacterial suspension to a concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL in fresh broth.[5]

-

Peptide Dilution Series: Prepare serial two-fold dilutions of the Temporin C stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 μL, and the concentration range should be sufficient to determine the MIC (e.g., 0.1 to 100 μM).[1][5]

-

Inoculation: Add 50 μL of the standardized bacterial suspension to each well containing the peptide dilutions, resulting in a final volume of 100 μL.[5]

-

Controls:

-

Positive Control: A well containing the bacterial suspension without any peptide.

-

Negative Control: A well containing only the sterile growth medium.

-

-

Incubation: Incubate the microplate at 37°C for 16-24 hours.[4][5]

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1][4]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined to assess the bactericidal versus bacteriostatic activity of the peptide.

Procedure:

-

Following the MIC determination, take a 10-50 μL aliquot from the wells showing no visible growth (i.e., at and above the MIC).[1][4]

-

Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).[4]

-

The MBC is defined as the lowest concentration of the peptide that results in no bacterial growth on the agar plate.[1][4]

Visualizations

Mechanism of Action: Membrane Disruption

The primary mechanism of action for temporins is the perturbation and disruption of the bacterial cell membrane.

Caption: Temporin C interaction with and disruption of the bacterial cell membrane.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the typical workflow for the initial screening of the antimicrobial spectrum of Temporin C.

Caption: Workflow for determining the MIC and MBC of Temporin C.

References

- 1. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Insight into the mechanism of action of temporin-SHa, a new broad-spectrum antiparasitic and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Temporin Derived Peptide Showing Antibacterial and Antibiofilm Activities against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Amphipathic β-Sheet Temporin-Derived Peptide with Dual Antibacterial and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In Vitro & In Vivo Studies on Identifying and Designing Temporin-1CEh from the Skin Secretion of Rana chensinensis as the Optimised Antibacterial Prototype Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. routledge.com [routledge.com]

- 9. apec.org [apec.org]

- 10. New Temporin A Analogues Modified in Positions 1 and 10—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

Temporin C Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of the temporin family of antimicrobial peptides (AMPs), with a specific focus on analogs of Temporin-1CEc, a representative member of the temporin family. Temporins are short, typically C-terminally amidated, cationic peptides isolated from amphibian skin, which represent promising templates for the development of novel anti-infective agents.[1][2] Understanding the relationship between their primary sequence and their biological function is critical for designing potent, selective, and non-toxic therapeutic candidates.

Core Concepts: Temporin Structure and Mechanism of Action

Temporins are among the smallest known naturally occurring AMPs, generally consisting of 10-14 amino acid residues.[3] Their structure and function are defined by key physicochemical properties:

-

Cationicity: Possessing a net positive charge (typically up to +3) at neutral pH, which facilitates initial electrostatic attraction to the negatively charged components of microbial membranes (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).[3][4]

-

Amphipathicity: In the hydrophobic environment of a cell membrane, temporins adopt an amphipathic α-helical conformation.[3] This structure arranges hydrophobic and hydrophilic amino acid residues on opposite faces of the helix, enabling interaction with both the lipid acyl chains and the polar head groups of the membrane.

-

Hydrophobicity: A high content of hydrophobic residues drives the insertion of the peptide into the membrane bilayer, which is crucial for its disruptive action.

The primary mechanism of action for most temporins is the physical disruption of the microbial cell membrane.[5] Unlike conventional antibiotics that target specific metabolic pathways, temporins act by compromising membrane integrity. The prevailing model is the "carpet-like" mechanism, where peptide monomers first accumulate on and saturate the membrane surface. Once a threshold concentration is reached, they reorient and insert into the lipid bilayer, leading to membrane permeabilization, depolarization, leakage of cellular contents, and ultimately, cell death.[6] This direct, physical mechanism is believed to be less susceptible to the development of microbial resistance.[5]

Quantitative Structure-Activity Relationship (SAR) Data

The development of potent and selective temporin analogs hinges on systematically modifying the peptide's primary structure to optimize its antimicrobial efficacy while minimizing its toxicity to host cells, particularly its hemolytic activity (the lysis of red blood cells). The key to this optimization is balancing cationicity and hydrophobicity.[6]

This section focuses on the SAR of Temporin-1CEc, a peptide with naturally low antibacterial and hemolytic activity, making it an excellent template for enhancement studies.[6]

Table 1: Antimicrobial Activity (MIC, μM) of Temporin-1CEc and Analogs

| Peptide | Sequence | Charge | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 | MRSE 1208 | Reference |

| Temporin-1CEc | IIPLPLGLLAKL-NH₂ | +2 | >128 | >128 | >128 | >128 | [6] |

| 2K | IIPLPLKLLAKL-NH₂ | +3 | 64 | 128 | >128 | 64 | [6] |

| 4K | IIKLKLKLLAKL-NH₂ | +5 | >128 | >128 | >128 | >128 | [6] |

| 2K2L | IIPLPLKKFLKKL-NH₂ | +4 | 8 | 16 | 32 | 4 | [6] |

| 2K4L | IILLLLKKFLKKL-NH₂ | +4 | 4 | 8 | 16 | 2 | [6] |

| 4K2L | IIKLKLKKFLKKL-NH₂ | +6 | 16 | 32 | 64 | 8 | [6] |

| 4K4L | IILLLLKKFLKKL-NH₂ | +6 | 8 | 16 | 32 | 4 | [6] |

MRSE: Methicillin-Resistant Staphylococcus epidermidis

Table 2: Hemolytic Activity and Therapeutic Index of Temporin-1CEc Analogs

| Peptide | Sequence | HC₅₀ (μM) | Therapeutic Index (vs. MRSE 1208) | Reference |

| Temporin-1CEc | IIPLPLGLLAKL-NH₂ | >256 | - | [6] |

| 2K2L | IIPLPLKKFLKKL-NH₂ | 186.4 | 46.6 | [6] |

| 2K4L | IILLLLKKFLKKL-NH₂ | 98.7 | 49.4 | [6] |

HC₅₀: The peptide concentration causing 50% hemolysis of human red blood cells. Therapeutic Index (TI) is calculated as HC₅₀ / MIC.

Analysis of SAR Data:

-

Role of Cationicity: Increasing the net positive charge from +2 (Temporin-1CEc) to +3 (analog 2K ) by substituting Gly7 with Lys modestly improved activity against Gram-positive bacteria. However, a further increase to +5 (4K ) abolished activity, suggesting that an excessive charge can hinder effective interaction with the membrane, possibly by restricting insertion after the initial electrostatic binding.[6]

-

Role of Hydrophobicity: The analogs 2K2L and 2K4L demonstrate the critical role of hydrophobicity. While maintaining a +4 charge, increasing the hydrophobicity by substituting Pro residues with Leu (2K4L vs. 2K2L ) led to a two-fold increase in potency against all tested bacterial strains.[6] This highlights that after an initial electrostatic attraction, sufficient hydrophobicity is required to drive the peptide into the membrane core.

-

Balancing Cationicity and Hydrophobicity: The data shows that antibacterial activity is not solely dependent on one factor but on a fine-tuned balance between positive charge and hydrophobicity.[6] While 2K4L was highly potent, further increasing hydrophobicity in other analogs (not shown) led to decreased activity, indicating an optimal hydrophobic window. An excessive increase in hydrophobicity often correlates with a significant rise in hemolytic activity, as the peptide loses its ability to discriminate between microbial and mammalian membranes.[6]

-

Therapeutic Index: The most promising analogs, 2K2L and 2K4L , exhibit high therapeutic indices against the multi-drug resistant MRSE strain. They possess potent antibacterial activity at concentrations far below those that cause significant hemolysis, marking them as strong candidates for further development.[6]

Visualized Workflows and Mechanisms

Caption: Logical workflow for a temporin structure-activity relationship study.

Caption: Standard experimental workflow for evaluating novel temporin analogs.

Caption: Simplified representation of the "carpet-like" mechanism of action.

Experimental Protocols

Temporin analogs are typically synthesized using an automated peptide synthesizer following the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

-

Resin Preparation: A Rink Amide resin is swelled in dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by incubating with a 20% piperidine in DMF solution for 20-30 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (4-5 equivalents) is pre-activated with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. This activated mixture is added to the resin and allowed to react for 1-2 hours.

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Cycle Repetition: Steps 2-4 are repeated for each amino acid in the peptide sequence, building the chain from the C-terminus to the N-terminus.

-

Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is achieved by incubating the resin in a cleavage cocktail, typically consisting of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The final product's purity is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.

The Minimum Inhibitory Concentration (MIC) is determined using a modified broth microdilution method as recommended for cationic peptides.

-

Bacterial Culture: Test bacteria are grown overnight at 37°C in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Peptide Dilution: Peptides are serially diluted (2-fold) in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent non-specific binding.

-

Assay Plate Preparation: The assay is performed in sterile 96-well polypropylene plates (note: polystyrene plates should be avoided as cationic peptides can adhere to the surface). 100 µL of the diluted bacterial suspension is added to each well.

-

Incubation: 11 µL of the serially diluted peptide solutions are added to the wells. A positive control (bacteria only) and a negative control (broth only) are included. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration that results in complete inhibition of visible bacterial growth.

This assay measures the peptide's toxicity towards mammalian red blood cells (RBCs).

-

RBC Preparation: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS, pH 7.4) by centrifugation (1000 x g for 10 min) and resuspended in PBS to a final concentration of 4% (v/v).

-

Assay Setup: 100 µL of the RBC suspension is added to the wells of a 96-well V-bottom plate.

-

Peptide Addition: 100 µL of serially diluted peptide solutions (in PBS) are added to the RBCs.

-

Controls: RBCs incubated with PBS serve as the negative control (0% hemolysis), and RBCs treated with 0.1-1% Triton X-100 serve as the positive control (100% hemolysis).

-

Incubation: The plate is incubated for 60 minutes at 37°C.

-

Measurement: The plate is centrifuged at 1000 x g for 5 minutes. 100 µL of the supernatant from each well is transferred to a new flat-bottom 96-well plate. The release of hemoglobin is quantified by measuring the absorbance of the supernatant at 450 nm or 540 nm.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100. The HC₅₀ is the concentration of peptide that causes 50% hemolysis.

Conclusion and Future Perspectives

Structure-activity relationship studies on Temporin-1CEc and its analogs clearly demonstrate that a careful balance of cationicity and hydrophobicity is paramount for designing effective and selective antimicrobial peptides.[6] By systematically substituting amino acid residues, it is possible to transform a weakly active peptide into a potent agent with a high therapeutic index against multi-drug resistant pathogens. The insights gained from these studies pave the way for the rational design of next-generation temporin-based therapeutics. Future work should focus on further optimizing lead candidates to enhance their stability in biological fluids, reduce potential immunogenicity, and evaluate their efficacy in in vivo infection models.

References

- 1. researchgate.net [researchgate.net]

- 2. Temporins: Multifunctional Peptides from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Novel Antimicrobial Peptide, Temporin-PKE, from the Skin Secretion of Pelophylax kl. esculentus, and Evaluation of Its Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Membrane mechanism of temporin-1CEc, an antimicrobial peptide isolated from the skin secretions of Rana chensinensis, and its systemic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Temporin C and Model Lipid Membranes: A Technical Guide to a Pore-Forming Interaction

For Researchers, Scientists, and Drug Development Professionals

Temporins are a family of short, hydrophobic, and cationic antimicrobial peptides (AMPs) isolated from the skin of the European red frog, Rana temporaria.[1] Among them, Temporin C exhibits potent activity against a range of microorganisms. Its mechanism of action is primarily attributed to its direct interaction with and disruption of the microbial cell membrane. Understanding this interaction at a molecular level is crucial for the development of new antimicrobial agents. This technical guide provides an in-depth overview of the interaction of Temporin C with model lipid membranes, focusing on the experimental methodologies used to elucidate its mechanism, quantitative data interpretation, and the logical pathways of its action.

Mechanism of Action: A Direct Assault on the Membrane

Temporin C, like other members of its family, does not rely on specific protein receptors for its antimicrobial activity. Instead, its positively charged residues facilitate an initial electrostatic attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol (PG).[2] Following this initial binding, the peptide's hydrophobicity drives its insertion into the lipid bilayer. This insertion perturbs the membrane's structure and integrity, leading to the formation of pores or channels.[3] The consequence of this membrane disruption is the leakage of essential ions and metabolites, ultimately causing cell death. Molecular dynamics simulations suggest that temporins can induce significant local disordering of the lipid acyl chains and thinning of the membrane.[4]

dot graph "Temporin_C_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Temporin C in Solution\n(Random Coil)", fillcolor="#F1F3F4"]; B [label="Electrostatic Attraction", fillcolor="#FFFFFF"]; C [label="Negatively Charged\nModel Lipid Membrane (e.g., POPG)", fillcolor="#FBBC05"]; D [label="Binding to Membrane Surface", fillcolor="#F1F3F4"]; E [label="Conformational Change\n(α-helix formation)", fillcolor="#FFFFFF"]; F [label="Hydrophobic Insertion\ninto Bilayer Core", fillcolor="#F1F3F4"]; G [label="Membrane Perturbation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Pore/Channel Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Leakage of Ions\n& Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B [label="Cationic Nature", color="#4285F4"]; C -> B [label="Anionic Lipids", color="#4285F4"]; B -> D [color="#4285F4"]; D -> E [label="Hydrophobic Environment", color="#34A853"]; E -> F [color="#34A853"]; F -> G [color="#EA4335"]; G -> H [color="#EA4335"]; H -> I [color="#EA4335"]; I -> J [color="#202124"]; } . Caption: Proposed mechanism of Temporin C interaction with a model lipid membrane.

Key Experimental Techniques and Protocols

A variety of biophysical techniques are employed to study the interaction of Temporin C with model lipid membranes. The following sections detail the protocols for the most common and informative assays.

Preparation of Large Unilamellar Vesicles (LUVs)

LUVs are widely used as model membranes due to their defined size and lamellarity. The extrusion method is a common and reliable technique for their preparation.[5][6]

Experimental Protocol:

-

Lipid Film Preparation:

-

Dissolve the desired lipids (e.g., a mixture of POPC and POPG to mimic bacterial membranes) in an organic solvent like chloroform.[7]

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

-

Place the flask under vacuum for at least 2 hours to remove any residual solvent.[7]

-

-

Hydration:

-

Hydrate the lipid film with an appropriate buffer (e.g., HEPES or phosphate buffer) to a final lipid concentration of 1-10 mg/mL.[7]

-

The hydration process should be carried out above the phase transition temperature of the lipids.

-

To enhance the formation of multilamellar vesicles (MLVs), the suspension can be subjected to several freeze-thaw cycles.[5]

-

-

Extrusion:

-

Assemble a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

-

Load the MLV suspension into a gas-tight syringe and connect it to one side of the extruder.

-

Connect an empty syringe to the other side.

-

Pass the lipid suspension through the membrane a specified number of times (typically 10-21 passes) to form LUVs of a uniform size distribution.[6]

-

-

Characterization:

-

The size and homogeneity of the prepared LUVs can be determined by Dynamic Light Scattering (DLS).

-

dot graph "LUV_Preparation_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Lipid Dissolution\n(in organic solvent)", fillcolor="#F1F3F4"]; B [label="Solvent Evaporation\n(Nitrogen stream & vacuum)", fillcolor="#F1F3F4"]; C [label="Thin Lipid Film Formation", fillcolor="#FBBC05"]; D [label="Hydration with Buffer\n(above lipid Tm)", fillcolor="#F1F3F4"]; E [label="Multilamellar Vesicle (MLV)\nSuspension", fillcolor="#FBBC05"]; F [label="Freeze-Thaw Cycles\n(optional)", fillcolor="#FFFFFF"]; G [label="Extrusion through\nPolycarbonate Membrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Large Unilamellar Vesicles (LUVs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Characterization\n(e.g., Dynamic Light Scattering)", fillcolor="#F1F3F4"];

A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; E -> G [label="Direct Extrusion", style=dashed, color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; } . Caption: Experimental workflow for the preparation of Large Unilamellar Vesicles (LUVs).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to investigate the secondary structure of peptides upon interaction with lipid membranes.[8][9] Temporins typically adopt a random coil conformation in aqueous solution and transition to an α-helical structure in the presence of lipid vesicles.[10]

Experimental Protocol:

-

Sample Preparation:

-

Data Acquisition:

-

Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).[8][11]

-

Acquire spectra for the peptide in buffer alone, the LUVs alone (as a baseline), and the peptide-LUV mixture.

-

Maintain a constant temperature throughout the measurements.

-

-

Data Analysis:

-

Subtract the LUV baseline spectrum from the peptide-LUV spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

-

Analyze the MRE data using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[8]

-

Illustrative Data (Temporin Family):

| Condition | Predominant Secondary Structure | Reference |

| Aqueous Buffer | Random Coil | [10] |

| In presence of negatively charged vesicles (e.g., POPG) | α-Helix | [10] |

Fluorescence Leakage Assay

This assay directly measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent probe.[1][12] The ANTS/DPX system is a commonly used dye/quencher pair.[12]

Experimental Protocol:

-

Vesicle Preparation with Entrapped Probes:

-

Prepare a lipid film as described in section 2.1.

-

Hydrate the film with a buffer containing the fluorescent probe ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and the quencher DPX (p-xylene-bis(pyridinium) bromide).[12] Typical concentrations are 12.5 mM ANTS and 45 mM DPX.[12]

-

Prepare LUVs containing the ANTS/DPX mixture by extrusion.

-

Remove the non-encapsulated ANTS and DPX by size-exclusion chromatography (e.g., using a Sephadex G-75 column).[13]

-

-

Leakage Measurement:

-

Dilute the ANTS/DPX-loaded LUVs in a cuvette with buffer to a final lipid concentration of approximately 50 µM.[14]

-

Monitor the fluorescence of ANTS (excitation ~360 nm, emission ~530 nm) over time.[15]

-

Add Temporin C at the desired concentration and continue to record the fluorescence.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).[15]

-

-

Data Analysis:

-

Calculate the percentage of leakage at a given time point using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at the time point, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent addition.[15]

-

Illustrative Data (Temporin Analogs):

| Peptide Concentration | Lipid Composition | % Leakage (Illustrative) | Reference |

| 2 µM | PC | ~25% | [15] |

| 4 µM | PC | ~35% | [15] |

| 8 µM | PC | ~45% | [15] |

| 2 µM | PG | ~65% | [15] |

| 4 µM | PG | ~65% | [15] |

| 8 µM | PG | ~65% | [15] |

PC: Phosphatidylcholine (neutral), PG: Phosphatidylglycerol (anionic). Data is for a Temporin B analog and illustrates the preference for anionic membranes.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions.[16][17] It directly measures the heat released or absorbed during the binding of a peptide to lipid vesicles, providing information on the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16]

Experimental Protocol:

-

Sample Preparation:

-

Prepare LUVs and a stock solution of Temporin C in the same, degassed buffer.

-

The concentration of the peptide in the syringe should be 10-20 times higher than the lipid concentration in the sample cell.[18]

-

-

Titration:

-

Load the LUV suspension into the sample cell of the calorimeter and the Temporin C solution into the injection syringe.

-

Perform a series of small injections (e.g., 5-10 µL) of the peptide solution into the LUV suspension while monitoring the heat change.[16]

-

Allow the system to reach equilibrium between injections.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of peptide to lipid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[16]

-

Illustrative Thermodynamic Parameters for a Cationic Antimicrobial Peptide (GS14dK4):

| Lipid Vesicle Composition | K_a (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| POPC | 1.1 x 10⁵ | +8.7 | -15.5 | -6.8 | [16] |

| POPG | 1.8 x 10⁷ | +6.3 | -16.1 | -9.8 | [16] |

| POPS | 1.4 x 10⁸ | +7.2 | -18.3 | -11.1 | [16] |

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine. Data illustrates the stronger binding to anionic vesicles.

Membrane Fluidity Assay

The interaction of Temporin C with lipid membranes can alter the physical properties of the bilayer, such as its fluidity. This can be assessed using fluorescent probes like Laurdan, whose emission spectrum is sensitive to the polarity of its environment and thus to the packing of lipid acyl chains.[19]

Experimental Protocol:

-

Vesicle Preparation with Laurdan:

-

Incorporate Laurdan into the lipid mixture during the film preparation step at a low molar ratio (e.g., 1:500 probe-to-lipid).

-

Prepare LUVs containing Laurdan as described in section 2.1.

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectrum of the Laurdan-labeled LUVs (excitation ~365 nm, emission scan ~400-550 nm) in the absence and presence of Temporin C.[19]

-

-

Data Analysis:

-